3,4,5-Pyridinetriol (3,5-Dihydroxy-4-pyridone): Structural Dynamics & Chelation Chemistry
3,4,5-Pyridinetriol (3,5-Dihydroxy-4-pyridone): Structural Dynamics & Chelation Chemistry
[1][2]
Executive Summary
3,4,5-Pyridinetriol (CAS: Theoretical / Stable Tautomer: 3,5-dihydroxy-4(1H)-pyridinone ) represents a critical scaffold in medicinal inorganic chemistry.[1][2] While formally named as a tri-hydroxy pyridine, experimental evidence and quantum mechanical modeling confirm that the molecule exists predominantly as the 4-pyridone tautomer in both aqueous solution and solid phases. This structural preference drives its primary utility: acting as a bidentate (
This guide dissects the tautomeric equilibrium, provides a validated synthesis protocol via pyrone ammonolysis, and outlines its application as a siderophore-mimetic chelator in drug development.[1]
Part 1: Structural Analysis & Tautomerism[1][2]
The Tautomeric Equilibrium
The core reactivity of 3,4,5-pyridinetriol is defined by the competition between the aromatic triol form and the conjugated pyridone form. Unlike phenol, where the enol is stable, the 4-hydroxypyridine moiety undergoes a rapid proton shift to the nitrogen atom.
-
Triol Form (Aromatic): Possesses full
electron delocalization but is energetically disfavored due to the basicity of the pyridine nitrogen and the stability of the amide-like resonance in the pyridone. -
Pyridone Form (Dominant): The 4-hydroxyl group tautomerizes to a ketone (
), while the nitrogen accepts the proton ( ). This form retains aromatic character (via the nitrogen lone pair contribution to the ring current) and benefits from a strong dipole moment.
Tautomeric Preference Logic
-
Aromaticity Preservation: The 4-pyridone ring maintains
aromaticity (Hückel rule) because the nitrogen atom contributes two electrons to the -system.[1][2] -
Hydrogen Bonding: The pyridone form acts as both a hydrogen bond donor (N-H) and acceptor (C=O), stabilizing the crystal lattice and aqueous solvation shells more effectively than the triol.
-
Electronic Stabilization: The 3- and 5-hydroxyl groups remain in the enol form, stabilized by intramolecular hydrogen bonding with the central C=4 ketone.[1]
Visualization of Tautomeric Shift
Figure 1. The tautomeric shift from the formal triol species to the thermodynamically stable 3,5-dihydroxy-4-pyridone.[1][2]
Part 2: Synthesis & Characterization[1][2][3]
Synthesis Strategy: Pyrone Ammonolysis
The most robust route to 3,5-dihydroxy-4-pyridone is the conversion of rubiginol (3,5-dihydroxy-4-pyrone) or meconic acid derivatives via ammonolysis.[1][2] This method avoids the difficult oxidation of pyridine and leverages the reactivity of the pyrone oxygen.
Experimental Protocol
Objective: Synthesis of 3,5-dihydroxy-4(1H)-pyridinone from 3,5-dihydroxy-4-pyrone.
Reagents:
-
Hydrochloric Acid (6M, for precipitation)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 3,5-dihydroxy-4-pyrone in 20 mL of ethanol/water (1:1 v/v) in a round-bottom flask.
-
Ammonolysis: Add 5 equivalents of aqueous ammonia (or 3 equivalents of ammonium acetate).
-
Reflux: Heat the mixture to reflux (
) for 6-8 hours. Monitor reaction progress via TLC (eluent: MeOH/DCM 1:9). The pyrone spot ( ) should disappear, replaced by a lower pyridone spot. -
Concentration: Remove solvent under reduced pressure to yield a crude solid.[1]
-
Crystallization: Redissolve the residue in a minimum amount of hot water. Adjust pH to ~6.5-7.0 (isoelectric point) using dilute HCl to induce precipitation.[1][2]
-
Purification: Recrystallize from water/ethanol. Filter and dry in a vacuum oven at
.
Characterization Data (Expected)[1]
| Technique | Parameter | Diagnostic Signal (Pyridone Form) |
| Chemical Shift ( | 7.4-7.6 ppm (s, 2H, H-2/H-6).[1][2] The symmetry of the molecule results in a singlet for the alpha-protons. | |
| Carbonyl | ~170 ppm (C=O, C-4). Distinct downfield shift confirming ketone character.[1] | |
| IR | Carbonyl Stretch | 1620-1650 cm |
| UV-Vis | 280-290 nm (pH dependent).[1][2] Bathochromic shift in basic media due to phenolate formation.[1] |
Part 3: Applications in Drug Development[1][2]
Iron Chelation Mechanism
The 3,5-dihydroxy-4-pyridone structure is a "privileged scaffold" for designing oral iron chelators.[1][2] It mimics the binding site of bacterial siderophores.
-
Binding Mode: Bidentate (
).[1] The C=O oxygen and the deprotonated -OH (at C-3 or C-5) form a five-membered chelate ring with Fe(III).[1][2] -
Stoichiometry: At physiological pH, three molecules of the pyridone bind one Fe(III) ion, forming a neutral, octahedral
complex. -
Stability Constant:
for related hydroxypyridinones, indicating extremely high affinity, sufficient to remove non-transferrin-bound iron (NTBI) from plasma.[1][2]
Biological Signaling & Metabolism[1][2]
Figure 2.[1][4] Mechanism of action for iron chelation and detoxification of labile plasma iron.
References
-
RSC Publishing. (2009).[1] Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine. Royal Society of Chemistry.[1]
-
National Institutes of Health (NIH). (2013).[1] From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. PubMed Central.[1]
-
WuXi Biology. (2020).[1] Magical Power of Quantum Mechanics: Tautomerism in Drug Discovery.
-
PubChem. (2025).[1] 3,4-Dihydroxypyridine Compound Summary. National Library of Medicine.[1]
-
MDPI. (2020).[1] Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel Heterocycles. Molecules.
